molecular formula C17H21N3O3 B2359270 ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate CAS No. 1144481-41-3

ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate

Cat. No.: B2359270
CAS No.: 1144481-41-3
M. Wt: 315.373
InChI Key: GOWMZKFEGJTTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is a novel compound that has garnered significant interest in the scientific community due to its promising biological and chemical properties. This compound features an indole moiety, which is a prevalent structure in many natural products and pharmaceuticals, and a piperazine ring, which is commonly found in various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate typically involves the reaction of 1H-indole-1-acetic acid with piperazine in the presence of ethyl chloroformate. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
  • Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
  • 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene

Uniqueness

Ethyl 4-(1H-indol-1-ylacetyl)piperazine-1-carboxylate is unique due to its combination of an indole moiety and a piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2-indol-1-ylacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-23-17(22)19-11-9-18(10-12-19)16(21)13-20-8-7-14-5-3-4-6-15(14)20/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMZKFEGJTTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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